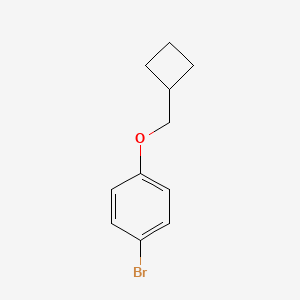

1-Bromo-4-cyclobutylmethoxybenzene

Description

1-Bromo-4-cyclobutylmethoxybenzene is a brominated aromatic compound featuring a cyclobutylmethoxy substituent at the para position relative to the bromine atom on the benzene ring. The cyclobutylmethoxy group introduces steric bulk and electronic effects, distinguishing it from simpler alkoxy-substituted bromobenzenes. Such compounds are typically utilized in organic synthesis as intermediates for constructing complex molecules, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

1-bromo-4-(cyclobutylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYWGAIHUMYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclobutylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-cyclobutylmethoxybenzene. The general synthetic route includes:

Formation of 4-cyclobutylmethoxybenzene: This can be achieved by reacting cyclobutylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate and a phase transfer catalyst.

Bromination: The 4-cyclobutylmethoxybenzene is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclobutylmethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The cyclobutylmethoxy group can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives.

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation and Reduction: Ketones, carboxylic acids, and alcohols.

Scientific Research Applications

1-Bromo-4-cyclobutylmethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

Chemical Biology: It is employed in the study of biological pathways and mechanisms involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclobutylmethoxybenzene primarily involves its reactivity as a brominated aromatic compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclobutylmethoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Bromo-4-cyclobutylmethoxybenzene with structurally related brominated benzene derivatives:

Key Research Findings

- Steric Effects : The cyclobutylmethoxy group in this compound significantly slows reaction kinetics in SNAr compared to its methoxy analog, as observed in similar cyclobutane-containing systems .

- Electronic Modulation : Fluorine substitution in analogs like 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) enhances electrophilic reactivity at the ortho position, a property exploitable in directed ortho-metalation strategies .

- Synthetic Yields : Photocycloaddition reactions using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(5,5'-dCF₃bpy)]PF₆) achieve moderate yields (~40%) for brominated methoxybenzenes, suggesting comparable efficiency for cyclobutylmethoxy derivatives .

Biological Activity

1-Bromo-4-cyclobutylmethoxybenzene is an organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Compound Overview

- Chemical Formula : C11H13BrO

- IUPAC Name : 1-bromo-4-(cyclobutylmethoxy)benzene

- Molecular Structure : The compound consists of a brominated aromatic ring with a cyclobutylmethoxy substituent at the para position.

The biological activity of this compound is primarily attributed to its reactivity as a brominated aromatic compound. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclobutylmethoxy group can also participate in various chemical transformations, influencing the compound's overall reactivity and stability.

Biological Activity

This compound has been studied for its potential effects on biological systems, particularly in medicinal chemistry and organic synthesis. Below are key findings related to its biological activity:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis, though further research is needed to elucidate the specific pathways involved.

- Enzyme Interaction : The compound has shown potential as an inhibitor of specific enzymes related to metabolic pathways, which could have implications for drug design targeting metabolic disorders .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Potential inhibitor in metabolic pathways |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were tested on several human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. Further mechanistic studies revealed that the apoptosis pathway was activated, highlighting its potential utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.